1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride
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Overview
Description
1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides, and via an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1,1-diphenyl-2-amino-1-ethanol with 3-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1-ethanol
- 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-propanol
Uniqueness
1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride is unique due to its specific trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups, setting it apart from similar compounds.
Properties
IUPAC Name |
1,1-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO.ClH/c23-22(24,25)20-13-7-8-17(14-20)15-26-16-21(27,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-14,26-27H,15-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJULFRPGXOLGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)C(F)(F)F)(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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